1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine
Overview
Description
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a derivative of the naturally occurring compound, γ-hydroxybutyric acid (GHB), which has been shown to have therapeutic effects in certain neurological conditions. CPP-109 has been shown to be a potent inhibitor of the enzyme, GABA transaminase, which is involved in the metabolism of GHB.
Mechanism of Action
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine acts as a potent inhibitor of the GABA transaminase enzyme, which is involved in the metabolism of GHB. By inhibiting this enzyme, this compound increases the levels of GHB in the brain, which has been shown to have therapeutic effects in certain neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased levels of GHB in the brain, increased levels of dopamine and serotonin, and increased levels of brain-derived neurotrophic factor (BDNF). These effects have been shown to have therapeutic potential in various neurological conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine in lab experiments is its high potency as a GABA transaminase inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels in the brain.
Future Directions
There are a number of potential future directions for research on 1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine, including:
1. Further studies on the therapeutic potential of this compound in various neurological conditions, such as addiction, anxiety, depression, and schizophrenia.
2. Development of more potent and longer-lasting GABA transaminase inhibitors, which could have even greater therapeutic potential.
3. Studies on the safety and efficacy of this compound in humans, including clinical trials.
4. Investigation of the potential use of this compound as a tool for studying the role of GHB in the brain.
5. Development of new methods for delivering this compound to the brain, such as nanotechnology-based drug delivery systems.
Conclusion:
This compound is a potent inhibitor of the GABA transaminase enzyme, which has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a number of biochemical and physiological effects, including increased levels of GHB in the brain, increased levels of dopamine and serotonin, and increased levels of BDNF. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on this compound, including further studies on its therapeutic potential, development of more potent and longer-lasting inhibitors, and investigation of new methods for delivering the drug to the brain.
Scientific Research Applications
1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the GABA transaminase enzyme, which is involved in the metabolism of GHB. By inhibiting this enzyme, this compound increases the levels of GHB in the brain, which has been shown to have therapeutic effects in certain neurological conditions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-4-3-9-17(10-11)15(18)12(2)19-14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQJTGJXJFIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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